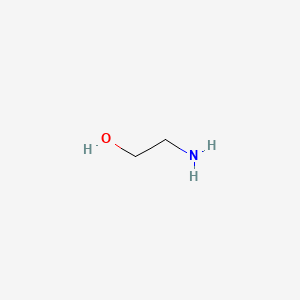

![molecular formula C8H9F3N2O B1608282 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol CAS No. 874630-03-2](/img/structure/B1608282.png)

2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol

Description

Properties

IUPAC Name |

2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c9-8(10,11)6-1-2-7(13-5-6)12-3-4-14/h1-2,5,14H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKBSTWYSVHIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388106 | |

| Record name | 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874630-03-2 | |

| Record name | 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol CAS 874630-03-2 properties

An In-depth Technical Guide to 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol (CAS 874630-03-2): A Key Building Block for Modern Drug Discovery

Introduction: The Strategic Value of Fluorinated Pyridine Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into lead compounds is a well-established strategy for enhancing pharmacological properties. The trifluoromethyl (-CF3) group, in particular, is of paramount importance due to its ability to modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] When this powerful functional group is positioned on a pyridine ring, it creates a privileged scaffold—the trifluoromethylpyridine moiety—that is a cornerstone of numerous successful agrochemicals and pharmaceuticals.[2]

This guide focuses on a specific and highly valuable building block: This compound (CAS 874630-03-2) . This molecule uniquely combines three critical pharmacophoric elements:

-

A 5-(Trifluoromethyl)pyridine Core: Provides metabolic stability and unique electronic properties for target engagement.

-

A 2-Amino Linker: Offers a key vector for synthetic elaboration and potential hydrogen bonding interactions.

-

An Ethanol Side-Chain: Introduces hydrophilicity and a primary alcohol handle for further functionalization, for instance, through esterification or etherification.

This combination makes it an exceptionally versatile intermediate for researchers, scientists, and drug development professionals aiming to accelerate the discovery of novel therapeutics. Its structure is a frequent starting point for creating libraries of compounds targeted against a wide range of diseases. This document provides a comprehensive overview of its properties, a robust synthesis protocol, analytical characterization, and safe handling procedures.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical properties is fundamental to its application in synthesis and formulation. While extensive experimental data for this specific intermediate is not widely published, a combination of data from chemical suppliers and computational models provides a reliable profile.

| Property | Value | Source |

| CAS Number | 874630-03-2 | [3] |

| Molecular Formula | C₈H₉F₃N₂O | [3][4] |

| Molecular Weight | 206.17 g/mol | [3] |

| Appearance | (Expected) Off-white to pale yellow solid | Inferred from similar compounds |

| Boiling Point | 304.2 °C (Predicted) | [4] |

| Density | 1.377 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.514 (Predicted) | [4] |

| Flash Point | 137.7 °C (Predicted) | [4] |

| Solubility | Soluble in polar organic solvents like methanol, ethanol, and DMSO.[5] Limited solubility in water and non-polar solvents is expected. | Inferred from structure and related compounds[6][7] |

| XLogP3 | 1.57760 | [4] |

Synthesis and Purification: A Validated Experimental Protocol

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This is a classic and reliable method for forming C-N bonds on electron-deficient pyridine rings. The trifluoromethyl group at the 5-position acts as a strong electron-withdrawing group, which activates the 2-position of the pyridine ring towards nucleophilic attack, making the reaction with ethanolamine efficient.[8]

The following protocol is a robust, self-validating system based on established methodologies for the synthesis of related 2-aminopyridine derivatives.[8][9]

Reaction Scheme

Caption: Nucleophilic Aromatic Substitution (SNAᵣ) Workflow.

Step-by-Step Methodology

Materials and Equipment:

-

2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)

-

Ethanolamine (1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel (for chromatography)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Standard laboratory glassware for extraction and filtration

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

Protocol:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous DMSO.

-

Causality: Anhydrous conditions are crucial to prevent side reactions. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. DMSO is an excellent polar aprotic solvent for SNAᵣ reactions, effectively solvating the ions and facilitating the reaction.

-

-

Addition of Nucleophile: Add ethanolamine (1.5 eq) to the stirring suspension.

-

Causality: A slight excess of the amine nucleophile ensures the complete consumption of the starting halide.

-

-

Heating and Monitoring: Heat the reaction mixture to 110 °C. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:EtOAc eluent system) until the starting halide spot is no longer visible (typically 8-16 hours).

-

Self-Validation: TLC provides a direct visual confirmation of the conversion of the starting material to a more polar product (which will have a lower Rf value).

-

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water. Extract the aqueous phase three times with EtOAc.

-

Causality: The water quench dissolves the DMSO and inorganic salts. The product, being more organic-soluble, partitions into the EtOAc layer. Multiple extractions ensure maximum recovery.

-

-

Washing: Combine the organic extracts and wash them twice with brine.

-

Causality: The brine wash removes residual water and DMSO from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Self-Validation: Complete removal of the solvent should yield a crude oil or solid.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexane and EtOAc (e.g., starting from 20% EtOAc in Hexane and gradually increasing to 50% EtOAc).

-

Causality: Chromatography separates the desired product from any unreacted starting materials and by-products.

-

-

Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield the final product, this compound.

Analytical Characterization (Predicted)

¹H NMR Spectroscopy (Predicted, in CDCl₃, 400 MHz)

-

δ ~8.2 ppm (s, 1H): This singlet corresponds to the proton at the C4 position of the pyridine ring. It will appear as a sharp singlet due to minimal coupling.

-

δ ~7.5 ppm (d, 1H): This doublet corresponds to the proton at the C3 position. It will be coupled to the proton at C4, though the coupling constant may be small.

-

δ ~6.5 ppm (d, 1H): This doublet corresponds to the proton at the C6 position of the pyridine ring.

-

δ ~5.0-5.5 ppm (br s, 1H): A broad singlet for the amine (N-H) proton. The chemical shift can be variable and it may exchange with D₂O.

-

δ ~3.8 ppm (t, 2H): A triplet for the methylene protons adjacent to the hydroxyl group (-CH₂-OH).

-

δ ~3.5 ppm (q, 2H): A quartet (or triplet of triplets) for the methylene protons adjacent to the amine (-NH-CH₂-).

-

δ ~2.0-2.5 ppm (br s, 1H): A broad singlet for the hydroxyl (O-H) proton. Its chemical shift is highly dependent on concentration and temperature.

¹³C NMR Spectroscopy (Predicted, in CDCl₃, 100 MHz)

-

δ ~158-160 ppm: Quaternary carbon at C2 (attached to the amino group).

-

δ ~145-148 ppm (q): Carbon at C4, showing quartet splitting due to coupling with the -CF₃ group (⁴JCF).

-

δ ~135-138 ppm: Carbon at C6.

-

δ ~122-125 ppm (q): The trifluoromethyl carbon (-CF₃), appearing as a strong quartet due to one-bond C-F coupling (¹JCF).[10]

-

δ ~118-120 ppm (q): Quaternary carbon at C5 (attached to the -CF₃ group).

-

δ ~105-108 ppm: Carbon at C3.

-

δ ~60-62 ppm: Methylene carbon adjacent to the hydroxyl group (-CH₂-OH).

-

δ ~44-46 ppm: Methylene carbon adjacent to the amine (-NH-CH₂-).

Mass Spectrometry (MS-ESI+)

-

Expected [M+H]⁺: 207.07

-

Key Fragmentation Pattern: Loss of H₂O (-18) from the parent ion, and potential cleavage of the ethanol side chain.

Role as a Versatile Building Block in Drug Discovery

The true value of this compound lies in its utility as a versatile chemical scaffold. The primary alcohol serves as a key functional handle for diversification, allowing for the rapid generation of compound libraries through well-established chemical transformations.

Caption: Diversification pathways from the core building block.

-

Ether Synthesis: The hydroxyl group can be deprotonated with a mild base and reacted with various alkyl or aryl halides to generate a library of ether derivatives.

-

Ester Synthesis: Reaction with a wide range of commercially available acyl chlorides, anhydrides, or carboxylic acids (under coupling conditions) yields diverse ester libraries.

-

Oxidation: Controlled oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, opening up further avenues for synthetic elaboration such as reductive amination or amide coupling.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not universally available, a robust safety assessment can be made based on its constituent parts: a substituted aminopyridine and a trifluoromethyl group.[14][15]

Potential Hazards (Inferred):

-

Acute Toxicity: Harmful if swallowed or in contact with skin. Aminopyridine derivatives can be toxic.[14]

-

Skin/Eye Irritation: Likely to cause skin irritation and serious eye irritation/damage.

-

Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly sealed safety goggles. A face shield is recommended if there is a splash risk.

-

Ventilation: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[14]

-

Eye Contact: Immediately rinse with water for at least 15 minutes. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from strong oxidizing agents and strong acids.[14]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to explore new chemical space efficiently. Its trifluoromethylpyridine core provides a foundation of metabolic stability and potent bioactivity, while the ethanol side chain offers a versatile point for synthetic diversification. By understanding its properties, employing robust synthetic and purification protocols, and adhering to strict safety guidelines, researchers can fully leverage this compound's potential to accelerate the development of next-generation therapeutics.

References

- 1. alchempharmtech.com [alchempharmtech.com]

- 2. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]

- 3. This compound CAS#: 874630-03-2 [m.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 2-(Methyl-pyridin-2-YL-amino)-ethanol hydrobromide | 1185301-15-8 | Benchchem [benchchem.com]

- 6. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol-Water Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. rsc.org [rsc.org]

- 12. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. synquestlabs.com [synquestlabs.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol: A Key Intermediate in Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol, a crucial building block in the development of contemporary pharmaceuticals. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic strategies, experimental protocols, and analytical validation required for the successful preparation of this compound. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible synthetic process. Particular focus is given to the Nucleophilic Aromatic Substitution (SNAr) pathway, a reliable and efficient method for the construction of the target molecule. This guide also sheds light on the significance of the trifluoromethylpyridine motif in medicinal chemistry and the role of the title compound as a key intermediate in the synthesis of therapeutic agents such as the focal adhesion kinase (FAK) inhibitor, GSK2256098.

Introduction: The Significance of Trifluoromethylpyridines in Medicinal Chemistry

The introduction of a trifluoromethyl (-CF3) group into a pyridine ring has become a prominent strategy in modern drug design.[1][2] The unique physicochemical properties of the trifluoromethyl group, such as its high electronegativity, metabolic stability, and ability to modulate pKa and lipophilicity, can significantly enhance the pharmacological profile of a drug candidate.[1] The pyridine scaffold itself is a ubiquitous feature in a vast array of bioactive molecules.[2] The combination of these two moieties in trifluoromethylpyridines has led to the development of numerous successful drugs and clinical candidates across various therapeutic areas.[2][3]

This compound serves as a vital intermediate in the synthesis of more complex molecules, including the clinical candidate GSK2256098, a potent inhibitor of focal adhesion kinase (FAK).[4][5][6] FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, proliferation, migration, and survival, and its dysregulation is implicated in various cancers.[5][6] The synthesis of high-purity this compound is therefore a critical step in the development of such targeted therapies.

This guide will focus on the most direct and industrially scalable synthetic route to this key intermediate: the Nucleophilic Aromatic Substitution (SNAr) reaction.

Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary and most efficient method for the synthesis of this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloro-5-(trifluoromethyl)pyridine and ethanolamine.

The SNAr mechanism is particularly well-suited for this transformation due to the electronic nature of the pyridine ring. The electron-withdrawing trifluoromethyl group at the 5-position, coupled with the inherent electron-deficient nature of the pyridine ring, activates the 2-position towards nucleophilic attack. The chlorine atom at the 2-position serves as a good leaving group, facilitating the substitution by the amino group of ethanolamine.

A generalized scheme for this reaction is presented below:

References

- 1. jelsciences.com [jelsciences.com]

- 2. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A small molecule FAK kinase inhibitor, GSK2256098, inhibits growth and survival of pancreatic ductal adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into organic molecules can profoundly alter their physicochemical and biological properties, making this compound a valuable building block for developing novel therapeutics.[1]

Core Molecular Attributes

This compound is characterized by a pyridine ring substituted with a trifluoromethyl group at the 5-position and an aminoethanol group at the 2-position.

Molecular Formula: C₈H₉F₃N₂O

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 206.16 g/mol | [2] |

| Exact Mass | 206.06669740 Da | [2] |

| Monoisotopic Mass | 206.06669740 Da | [2] |

| Refractive Index | 1.514 | [2] |

| Rotatable Bond Count | 3 | [2] |

Chemical Structure

References

Spectroscopic Characterization of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol: A Technical Guide

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol, a compound of interest due to the prevalence of the trifluoromethylpyridine motif in contemporary pharmaceuticals and agrochemicals.[1] The incorporation of a trifluoromethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making a thorough understanding of its structure essential.[2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.

It is important to note that while this guide is built upon established principles of spectroscopic interpretation and data from analogous structures, the presented spectra are predicted and illustrative. Direct experimental data for this specific molecule is not widely available in published literature. Therefore, this document serves as a robust predictive framework for researchers working with this or structurally similar compounds.

Molecular Structure and Key Features

The structure of this compound combines a substituted pyridine ring with an amino ethanol side chain. This unique combination of a heteroaromatic system and a flexible aliphatic chain with hydroxyl and amino functionalities gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

Sample Preparation: A standard sample preparation protocol for a substituted pyridine would be followed.[3]

-

Weigh approximately 5-10 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 10 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0 to 180 ppm.

-

Number of Scans: 1024 or more, depending on concentration and desired signal-to-noise ratio.

-

Relaxation Delay: 2-5 seconds.

-

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the amino ethanol side chain.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 | d | 1H | H-6 | Deshielded due to proximity to the electronegative nitrogen and the trifluoromethyl group. |

| ~7.7 | dd | 1H | H-4 | Coupled to both H-3 and H-6 (meta-coupling). |

| ~6.5 | d | 1H | H-3 | Shielded relative to other aromatic protons. |

| ~5.0 | t (broad) | 1H | NH | Broad signal due to quadrupolar relaxation and potential exchange; coupling to adjacent CH₂. |

| ~3.8 | t | 2H | -CH₂-OH | Adjacent to the hydroxyl group. |

| ~3.5 | q | 2H | -NH-CH₂- | Coupled to both the NH proton and the other CH₂ group. |

| ~2.0 | s (broad) | 1H | OH | Broad singlet, position is concentration and temperature dependent; may exchange with D₂O. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show signals for all eight carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-2 | Attached to the electronegative nitrogen of the pyridine ring. |

| ~145 (q) | C-5 | Attached to the trifluoromethyl group, will appear as a quartet due to C-F coupling. |

| ~135 | C-6 | Aromatic carbon adjacent to nitrogen. |

| ~122 (q) | CF₃ | The trifluoromethyl carbon will show a strong quartet due to one-bond C-F coupling. |

| ~120 | C-4 | Aromatic carbon. |

| ~107 | C-3 | Aromatic carbon. |

| ~61 | -CH₂-OH | Aliphatic carbon attached to the hydroxyl group. |

| ~45 | -NH-CH₂- | Aliphatic carbon attached to the amino group. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H, O-H, C-H, C=N, C=C, and C-F bonds.

Experimental Protocol: FT-IR Data Acquisition

Sample Preparation (ATR Method): The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.[5]

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample or a single drop of the liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

Caption: Workflow for FT-IR data acquisition using the ATR method.

Predicted FT-IR Spectrum and Key Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3350-3310 | N-H stretch | Secondary Amine |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Aliphatic |

| 1600-1580 | C=N stretch | Pyridine ring |

| 1500-1400 | C=C stretch | Pyridine ring |

| 1350-1100 (strong) | C-F stretch | Trifluoromethyl group |

| 1250-1000 | C-N stretch | Amine |

| 1050-1000 | C-O stretch | Primary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure. For a polar molecule like this compound, electrospray ionization (ESI) would be a suitable technique.[6]

Experimental Protocol: Mass Spectrometry Data Acquisition

Sample Preparation: For LC-MS analysis, proper sample preparation is key to obtaining a good signal and preventing contamination of the instrument.[7]

-

Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water.[8]

-

The solution should be filtered through a 0.22 µm syringe filter to remove any particulate matter.

Instrument Parameters (ESI-MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent system.

Caption: General workflow for mass spectrometry analysis.

Predicted Mass Spectrum and Fragmentation Pattern

The ESI+ mass spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺. The fragmentation pattern will likely involve cleavages at the weaker bonds of the amino ethanol side chain.

-

Molecular Weight: C₈H₉F₃N₂O = 222.17 g/mol

-

Predicted [M+H]⁺: m/z = 223.18

Plausible Fragmentation Pathways:

-

Loss of H₂O: A common fragmentation for alcohols, leading to a fragment at m/z = 205.17.[9]

-

Cleavage of the C-C bond in the ethanolamine side chain:

-

Loss of CH₂OH (31 Da) resulting in a fragment at m/z = 192.15.

-

Loss of C₂H₄OH (45 Da) resulting in a fragment corresponding to the aminopyridine moiety at m/z = 178.13.

-

-

Alpha-cleavage adjacent to the amine: This is a characteristic fragmentation for amines and would lead to the formation of a stable iminium ion.[9]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed protocols and predicted spectral data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds. The logical frameworks presented for experimental design and data interpretation are grounded in fundamental spectroscopic principles and are intended to empower scientists in their structural elucidation endeavors. As with any analytical work, experimental verification of these predictions is the ultimate standard for structural confirmation.

References

- 1. Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. whitman.edu [whitman.edu]

- 3. benchchem.com [benchchem.com]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. organomation.com [organomation.com]

- 7. LC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. rockefeller.edu [rockefeller.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Synthesis of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol

Abstract

This technical guide provides an in-depth exploration of the synthetic pathway to 2-{[5-(trifluoromethyl)pyridin-2-yl]amino}ethanol, a key intermediate in the development of various pharmacologically active molecules. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the requisite starting materials, the underlying reaction mechanism, a detailed experimental protocol, and methods for purification and characterization. The synthesis is centered around the nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. This guide emphasizes the causal relationships behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Introduction: The Significance of a Fluorinated Pyridine Derivative

The pyridine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl (-CF₃) group onto the pyridine ring profoundly influences the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. The target molecule, this compound, incorporates both the trifluoromethyl-substituted pyridine core and a flexible amino-alcohol side chain, making it a valuable building block for drug discovery. Its synthesis is a critical step in the generation of novel chemical entities with potential therapeutic applications.

The primary and most efficient route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-(trifluoromethyl)pyridine and 2-aminoethanol (ethanolamine). This guide will focus on this strategically important transformation.

The Core Synthesis: Starting Materials and Strategic Considerations

The successful synthesis of this compound hinges on the availability and purity of two key starting materials:

-

2-Chloro-5-(trifluoromethyl)pyridine: This is the electrophilic partner in the SNAr reaction. Its synthesis is a multi-step process, often commencing from the readily available and inexpensive 3-picoline (3-methylpyridine)[1][2][3]. The synthetic sequence typically involves chlorination and fluorination steps to introduce the desired substituents onto the pyridine ring[1][2][3].

-

2-Aminoethanol (Ethanolamine): This bifunctional molecule serves as the nucleophile. Its primary amine group attacks the electron-deficient carbon of the pyridine ring, while the hydroxyl group offers a potential site for further chemical modification in subsequent synthetic steps. It is a commercially available and relatively inexpensive reagent.

Table 1: Properties of Key Starting Materials

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Role |

| 2-Chloro-5-(trifluoromethyl)pyridine |  | C₆H₃ClF₃N | 181.54 | 145-149 | Electrophile |

| 2-Aminoethanol (Ethanolamine) |  | C₂H₇NO | 61.08 | 170 | Nucleophile |

The Reaction Mechanism: A Deep Dive into Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound proceeds via a well-established addition-elimination mechanism characteristic of SNAr reactions[4][5]. The pyridine ring, being inherently electron-deficient due to the electronegativity of the nitrogen atom, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions[5][6].

The presence of the strongly electron-withdrawing trifluoromethyl group at the C5 position further activates the ring towards nucleophilic attack[7]. This activation is a result of the inductive effect of the -CF₃ group, which enhances the electrophilicity of the carbon atoms in the pyridine ring, especially the C2 and C6 positions.

The reaction mechanism can be delineated as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-aminoethanol attacks the C2 position of the 2-chloro-5-(trifluoromethyl)pyridine ring, which bears the chlorine leaving group. This attack disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex[8][9].

-

Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization[6][9]. The electron-withdrawing trifluoromethyl group also aids in stabilizing this intermediate through its inductive effect.

-

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored through the expulsion of the chloride ion (Cl⁻), a good leaving group. This step is typically fast and irreversible.

-

Proton Transfer: A final proton transfer step, often facilitated by a base or another molecule of ethanolamine, yields the final product, this compound.

Caption: The SNAr mechanism for the synthesis.

Experimental Protocol: A Step-by-Step Guide

Disclaimer: This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution reactions. Researchers should conduct their own risk assessment and optimization studies.

Reagents and Equipment

-

2-Chloro-5-(trifluoromethyl)pyridine

-

2-Aminoethanol (Ethanolamine)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP))[10][11]

-

A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))[7]

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Column chromatography setup (Silica gel)

-

Thin-layer chromatography (TLC) plates

Reaction Setup and Procedure

Caption: A generalized experimental workflow.

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), 2-aminoethanol (1.2-1.5 eq), and a suitable non-nucleophilic base such as potassium carbonate (1.5-2.0 eq).

-

Solvent Addition: Add a sufficient volume of an anhydrous polar aprotic solvent (e.g., DMF or DMSO) to dissolve the reactants.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) to exclude moisture and oxygen.

-

Heating and Reaction: Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring. The optimal temperature will depend on the chosen solvent and should be determined empirically.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material (2-chloro-5-(trifluoromethyl)pyridine) and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.

-

Work-up: Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature. Quench the reaction by carefully adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product is typically purified by column chromatography on silica gel[]. A gradient elution system, starting with a non-polar solvent mixture (e.g., hexanes/ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexanes/ethyl acetate 1:1), is generally effective in isolating the pure product. The fractions containing the desired product, as identified by TLC, are collected and the solvent is removed under reduced pressure to yield the purified this compound. For amino alcohols, other purification techniques such as crystallization of a salt (e.g., hydrochloride) can also be employed[13].

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the aromatic protons on the pyridine ring, the methylene protons of the ethanolamine side chain, and the exchangeable protons of the amine and hydroxyl groups.

-

¹³C NMR will display signals for the carbon atoms of the pyridine ring, with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling, and the carbons of the ethanolamine side chain[14][15][16][17].

-

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and O-H stretching vibrations, as well as C-F stretching vibrations.

Conclusion

The synthesis of this compound via a nucleophilic aromatic substitution reaction is a robust and efficient method for accessing this valuable chemical intermediate. A thorough understanding of the reaction mechanism, careful selection of starting materials and reaction conditions, and appropriate purification techniques are paramount to achieving a high yield of the pure product. This guide provides the foundational knowledge and a practical framework for researchers to successfully synthesize and utilize this important building block in their drug discovery and development endeavors.

References

- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]

- 9. benchchem.com [benchchem.com]

- 10. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]

- 11. d-nb.info [d-nb.info]

- 13. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]

- 17. mdpi.com [mdpi.com]

Chemical structure of 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol

An In-Depth Technical Guide to 2-{[5-(Trifluoromethyl)pyridin-2-yl]amino}ethanol

Introduction: A Key Building Block in Modern Chemistry

This compound is a heterocyclic organic compound that stands at the intersection of medicinal chemistry and materials science. Its structure is characterized by three key functional motifs: a pyridine ring, a trifluoromethyl group, and an aminoethanol side chain. The pyridine scaffold is a ubiquitous feature in a vast number of FDA-approved pharmaceuticals, valued for its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile.[1] The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's physicochemical properties; its strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3]

This guide provides a comprehensive technical overview of this compound, designed for researchers and drug development professionals. We will delve into its chemical structure, plausible synthetic routes, methods for structural elucidation, and its potential applications as a strategic intermediate in the synthesis of novel bioactive compounds.

Core Chemical Identity and Properties

The fundamental identity of this compound is established by its unique combination of atoms and their arrangement. While extensive experimental data on its physical properties are not widely published, its core attributes can be summarized.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 874630-03-2 | [4] |

| Molecular Formula | C₈H₉F₃N₂O | [4][5] |

| Molecular Weight | 206.17 g/mol | [5] |

| Appearance | (Predicted) White to off-white solid | N/A |

Synthesis and Purification: A Practical Approach

The most logical and widely applicable method for synthesizing this class of compounds is through a nucleophilic aromatic substitution (SₙAr) reaction. This strategy leverages the electron-deficient nature of the pyridine ring, which is further activated by the potent electron-withdrawing trifluoromethyl group at the 5-position. This activation facilitates the displacement of a suitable leaving group (typically a halide) at the 2-position by the nucleophilic amine of ethanolamine.

Diagram of Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the title compound via SₙAr.

Experimental Protocol: Laboratory-Scale Synthesis

Disclaimer: This protocol is a representative example based on established chemical principles for similar transformations and should be adapted and optimized under appropriate laboratory conditions.

Materials:

-

2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)

-

Ethanolamine (1.2 eq)[6]

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Ethyl acetate (EtOAc)

-

Water (H₂O), deionized

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and anhydrous NMP.

-

Addition of Reagents: Add ethanolamine (1.2 eq) followed by the base, DIPEA (2.0 eq), to the stirred solution.

-

Heating and Monitoring: Purge the flask with an inert gas (Nitrogen or Argon). Heat the reaction mixture to 120 °C and stir for 12-16 hours.[7] Monitor the reaction's progress periodically by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

-

Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.[7]

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual NMP and base.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., hexane/ethyl acetate), to afford the pure this compound.

Structural Elucidation and Spectroscopic Profile

The definitive confirmation of the chemical structure relies on a combination of modern spectroscopic techniques. Below is a predictive analysis of the expected spectroscopic data for this molecule.

Chemical Structure Diagram

Caption: 2D representation of this compound.

Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Three distinct signals in the aromatic region (~6.5-8.5 ppm). The proton at C6 would likely be a doublet, the proton at C4 a doublet of doublets, and the proton at C3 a doublet. Ethanol Chain: Two triplets (~3.5-4.0 ppm), corresponding to the two CH₂ groups. NH and OH Protons: Broad singlets, with chemical shifts dependent on solvent and concentration. |

| ¹³C NMR | Pyridine Carbons: Five signals in the aromatic region (~110-160 ppm). CF₃ Carbon: A quartet due to C-F coupling. Ethanol Carbons: Two signals in the aliphatic region (~40-70 ppm). |

| ¹⁹F NMR | A single, sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. |

| IR Spectroscopy | O-H Stretch: Broad band around 3300 cm⁻¹. N-H Stretch: Moderate band around 3400 cm⁻¹. C-H Stretch (Aromatic): ~3100-3000 cm⁻¹. C-H Stretch (Aliphatic): ~2950-2850 cm⁻¹. C=N, C=C Stretch: ~1600-1450 cm⁻¹. C-F Stretch: Strong, sharp bands in the 1350-1100 cm⁻¹ region. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z = 206. Fragmentation: Expect loss of fragments such as -CH₂OH (m/z = 31), -C₂H₄OH (m/z = 45), and potentially cleavage of the C-N bond. |

Structure-Property Relationships and Medicinal Chemistry Relevance

The utility of this molecule in drug discovery is derived directly from the interplay of its structural components. The trifluoromethyl group and the pyridine ring are not merely passive scaffolds; they actively dictate the molecule's electronic environment and potential interactions.

Caption: How structural motifs influence the compound's key properties.

The -CF₃ group significantly lowers the pKa of the pyridine nitrogen, making it less basic. This modification can be crucial for avoiding off-target interactions or improving oral bioavailability. Furthermore, the fluorine atoms can engage in favorable orthogonal multipolar interactions with protein targets, enhancing binding affinity. The aminoethanol tail provides a hydrophilic counterpoint to the lipophilic trifluoromethyl group and offers two reactive sites—the amine and the hydroxyl group—for further chemical modification to build out larger, more complex molecules.

Potential Applications in Drug Discovery

While this compound is primarily a synthetic intermediate, the trifluoromethylpyridine core is present in numerous biologically active compounds.

-

Oncology: Pyridine derivatives are well-established scaffolds for kinase inhibitors and other anticancer agents.[8] The specific substitution pattern of this molecule could serve as a starting point for developing novel inhibitors targeting various signaling pathways.

-

Inflammatory Diseases: Compounds containing substituted pyridine rings have been investigated as inhibitors of key inflammatory targets, such as the NLRP3 inflammasome.[9]

-

Neuroscience: The ability of the -CF₃ group to enhance blood-brain barrier penetration makes this scaffold attractive for developing CNS-active agents.

-

Agrochemicals: Trifluoromethylpyridines are a cornerstone of modern agrochemicals, including herbicides and insecticides, due to their high potency and stability.[2]

Safety and Handling

Safe handling of any chemical intermediate is paramount. Based on safety data for structurally related compounds like 2-amino-5-(trifluoromethyl)pyridine, the following precautions are advised.[10][11]

| Hazard Category | Precautionary Measures |

| Hazard Classification | (Predicted) Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10] Harmful if swallowed or in contact with skin.[11] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles or face shield, and a lab coat.[10][11] Use a NIOSH/MSHA-approved respirator if ventilation is inadequate. |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[10] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[10] Keep away from heat, sparks, and open flames.[12][13] |

| Storage | Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[10][12] |

| First Aid | Eyes: Immediately rinse with plenty of water for at least 15 minutes.[10] Skin: Wash off with soap and plenty of water.[10] Inhalation: Move person to fresh air. Ingestion: Do NOT induce vomiting. Seek immediate medical attention for all routes of exposure.[11] |

Conclusion

This compound represents a strategically important molecular scaffold. The convergence of the proven pyridine pharmacophore with the property-enhancing trifluoromethyl group makes it a high-value intermediate for the synthesis of next-generation pharmaceuticals and agrochemicals. Its well-defined structure allows for rational design and modification, offering chemists a versatile tool to explore new chemical space and address complex biological challenges. A thorough understanding of its synthesis, properties, and safe handling is essential for unlocking its full potential in research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jelsciences.com [jelsciences.com]

- 4. echemi.com [echemi.com]

- 5. This compound CAS#: 874630-03-2 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 2-(6-{[(1R,2R)-2-hydroxycyclohexyl]amino}-4,5-dimethylpyridazin-3-yl)-5-(trifluoromethyl)phenol (ASP0965): A potent, orally active and brain-penetrable NLRP3 inflammasome inhibitor with a novel scaffold for the treatment of α-synucleinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aksci.com [aksci.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. mmbio.byu.edu [mmbio.byu.edu]

- 13. fishersci.com [fishersci.com]

Physical and chemical properties of trifluoromethylpyridine derivatives

An In-Depth Technical Guide to the Physical and Chemical Properties of Trifluoromethylpyridine Derivatives

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design. Among fluorinated motifs, the trifluoromethyl (-CF3) group, when appended to a pyridine ring, imparts a unique and powerful combination of physicochemical properties. This technical guide provides an in-depth analysis of trifluoromethylpyridine (TFMP) derivatives for researchers, scientists, and drug development professionals. We will explore the profound influence of the -CF3 group on core electronic properties, lipophilicity, and metabolic stability. Furthermore, this guide details common synthetic strategies and provides robust, step-by-step protocols for the experimental determination of key physicochemical parameters.

The Strategic Advantage of the Trifluoromethylpyridine Scaffold

The pyridine ring is a privileged heterocycle in numerous approved drugs and agrochemicals. Its utility is often dictated by the nature of its substituents. The trifluoromethyl group is a particularly impactful substituent due to its distinct electronic and steric properties.[1] Unlike a simple fluorine atom, which has a Hammett constant (σp) similar to hydrogen, the -CF3 group is a potent electron-withdrawing group (σp = 0.54), a property that dramatically alters the characteristics of the parent pyridine ring.[2]

The biological activities and enhanced profiles of TFMP derivatives are attributed to this unique combination of the fluorine atoms' high electronegativity and the inherent characteristics of the pyridine moiety.[3][4] This synergy can lead to significant improvements in:

-

Metabolic Stability: Blocking sites of oxidative metabolism.[5]

-

Lipophilicity: Aiding in cell membrane permeability.

-

Binding Affinity: Modulating interactions with biological targets.

These attributes have made TFMP derivatives indispensable building blocks for creating next-generation pharmaceuticals and crop protection agents.[6]

Core Physicochemical Properties: A Quantitative Perspective

The position of the trifluoromethyl group on the pyridine ring (positions 2, 3, or 4) creates isomers with distinct properties. Understanding these differences is critical for rational molecular design.

Electronic Effects and Basicity (pKa)

The defining electronic feature of the -CF3 group is its strong inductive electron-withdrawing effect (-I effect). This effect significantly reduces the electron density of the pyridine ring and, most importantly, the basicity of the lone pair of electrons on the nitrogen atom. A lower basicity corresponds to a lower pKa value for the conjugate acid (pyridinium ion).

Compared to pyridine (pKa ≈ 5.25), all trifluoromethylpyridine isomers are considerably weaker bases.[7] The magnitude of this pKa depression is dependent on the position of the -CF3 group relative to the nitrogen atom, with the effect being strongest when the group is in the ortho (2-) or para (4-) position, as these positions can more effectively delocalize the charge in the protonated form. Experimental data for 3-(trifluoromethyl)pyridine shows a pKa of 3.45.[7]

Table 1: Comparison of pKa Values for Pyridine and Trifluoromethylpyridine Isomers

| Compound | Structure | pKa (Conjugate Acid) | Rationale for Trend |

| Pyridine | C₅H₅N | 5.25[7] | Reference compound. |

| 2-(Trifluoromethyl)pyridine | 2-CF₃-C₅H₄N | Est. < 3.0 | Strong -I effect at the ortho position significantly reduces basicity. |

| 3-(Trifluoromethyl)pyridine | 3-CF₃-C₅H₄N | 3.45[7] | Significant -I effect at the meta position reduces basicity. |

| 4-(Trifluoromethyl)pyridine | 4-CF₃-C₅H₄N | Est. < 3.0 | Strong -I effect at the para position significantly reduces basicity. |

Note: Estimated values are based on established principles of physical organic chemistry. The precise experimental determination is recommended for specific applications.

Lipophilicity (logP) and Solubility

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter for drug absorption and distribution.[8] The trifluoromethyl group is known to be highly lipophilic and its introduction to a pyridine ring generally increases the molecule's logP value.[5] This enhancement in lipophilicity can improve a compound's ability to cross biological membranes.

However, the relationship is not always straightforward. The increased polarity of the molecule due to the C-F bonds can sometimes have an opposing effect, making the overall impact context-dependent.[9] Nevertheless, a comparison with non-fluorinated analogs typically shows a net increase in lipophilicity. For instance, the hydrophobic constant for 3-(trifluoromethyl)pyridine is 1.7.[2]

Table 2: Comparison of logP Values for Pyridine and Trifluoromethylpyridine Isomers

| Compound | Structure | Calculated/Experimental logP | Key Insight |

| Pyridine | C₅H₅N | 0.65 | Reference compound. |

| 2-(Trifluoromethyl)pyridine | 2-CF₃-C₅H₄N | 1.69 (Predicted) | Significant increase in lipophilicity. |

| 3-(Trifluoromethyl)pyridine | 3-CF₃-C₅H₄N | 1.70[2] | Significant increase in lipophilicity. |

| 4-(Trifluoromethyl)pyridine | 4-CF₃-C₅H₄N | 1.28 (Predicted) | Significant increase in lipophilicity. |

Note: Predicted values are from publicly available chemical databases and serve as reliable estimates.

Metabolic Stability

A primary driver for the use of the -CF3 group in drug design is the remarkable strength of the carbon-fluorine bond (C-F). This bond is highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family.[5] By replacing a metabolically labile group (like a methyl or methoxy group) with a -CF3 group, chemists can effectively block a "metabolic soft spot," preventing oxidative degradation. This leads to a longer half-life in vivo, potentially improving the drug's therapeutic window and reducing dosing frequency.

Chemical Reactivity and Synthetic Strategies

The powerful electronic influence of the -CF3 group also governs the chemical reactivity of the pyridine ring, creating both challenges and opportunities for synthesis.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the TFMP ring makes it highly susceptible to nucleophilic aromatic substitution, especially when a suitable leaving group (e.g., a halogen) is present at the 2- or 4-position. The -CF3 group acts as a potent activating group for this reaction, stabilizing the negative charge of the Meisenheimer intermediate. This reactivity is a cornerstone for the synthesis of complex TFMP derivatives.[2]

Key Synthetic Methodologies

Industrially viable routes to TFMPs are critical for their widespread application. Two predominant methods are:

-

Halogen Exchange (Halex): This classic approach begins with the chlorination of a picoline (methylpyridine) to form a trichloromethylpyridine, which is then treated with a fluorine source like hydrogen fluoride (HF) to exchange the chlorine atoms for fluorine.[2]

-

Ring Formation/Cyclocondensation: This strategy involves constructing the pyridine ring from smaller, acyclic precursors, at least one of which already contains the trifluoromethyl group. This method offers great flexibility for producing highly substituted TFMPs.[2][3]

Caption: High-level overview of major synthetic routes to TFMPs.

Experimental Protocols for Property Determination

Accurate experimental data is paramount for drug discovery. The following sections provide self-validating, step-by-step protocols for determining pKa and logP.

Protocol: Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) of a trifluoromethylpyridine derivative using potentiometric titration, a reliable and accurate method.

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

-

Preparation:

-

Prepare a 1 mM solution of the trifluoromethylpyridine sample in deionized water. If solubility is an issue, a co-solvent (e.g., methanol, DMSO) may be used, but its effect on pKa should be noted.

-

Prepare standardized solutions of 0.1 M HCl and 0.1 M NaOH.

-

Prepare a 0.15 M KCl solution to maintain constant ionic strength.[10]

-

-

Calibration:

-

Calibrate a pH meter using standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01). Ensure the electrode is in good condition.[10]

-

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the 1 mM sample solution into a beaker with a magnetic stir bar. Add KCl to achieve a final concentration of 0.15 M.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

If determining the pKa of the conjugate acid, first acidify the solution to ~pH 2 by adding 0.1 M HCl.[10]

-

Begin the titration by adding small, precise aliquots (e.g., 0.05-0.10 mL) of the 0.1 M NaOH titrant.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH reaches ~12 to ensure the full titration curve is captured.[10]

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative).

-

The pKa is the pH at the half-equivalence point.

-

Perform the titration in triplicate to ensure reproducibility and report the average pKa with the standard deviation.[10]

-

Protocol: Determination of logP by the Shake-Flask Method

The shake-flask method is the gold standard for logP determination, directly measuring the partitioning of a compound between n-octanol and water.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. 5-(Chloromethyl)-2-(trifluoromethyl)pyridine|386715-33-9 [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 8. benchchem.com [benchchem.com]

- 9. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DETHERM - Thermophysical Properties & Phase Equilibrium Data of Pure Substances & Mixtures [i-systems.dechema.de]

Unlocking Therapeutic Frontiers: A Technical Guide to the Research Applications of Pyridinylamino Ethanol Compounds

This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the burgeoning potential of pyridinylamino ethanol compounds. Moving beyond a mere catalog of facts, this document elucidates the mechanistic rationale and provides actionable experimental frameworks for investigating this versatile chemical scaffold in three key therapeutic areas: oncology, neurodegenerative diseases, and advanced molecular imaging.

Introduction: The Pyridinylamino Ethanol Scaffold - A Privileged Structure in Drug Discovery

The pyridinylamino ethanol core represents a "privileged structure" in medicinal chemistry, a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This inherent versatility stems from the unique combination of the pyridine ring, a key pharmacophore that can engage in a variety of non-covalent interactions including hydrogen bonding and π-stacking, and the flexible amino ethanol side chain, which allows for diverse substitutions to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will delve into the practical applications of this scaffold, offering detailed protocols and scientific insights to empower researchers in their quest for novel therapeutics.

Part 1: Pyridinylamino Ethanols as Kinase Inhibitors in Oncology

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. The pyridinylamino ethanol scaffold has emerged as a promising foundation for the development of potent and selective kinase inhibitors.

Scientific Rationale: Targeting Key Oncogenic Kinases

Pyridinylamino ethanol derivatives have shown significant inhibitory activity against several key kinases implicated in cancer progression, including Pim-1 and Threonine Tyrosine Kinase (TTK).

-

Pim-1 Kinase: This serine/threonine kinase is overexpressed in numerous cancers and promotes cell survival and proliferation while inhibiting apoptosis.

-

Threonine Tyrosine Kinase (TTK): A dual-specificity kinase that plays a crucial role in the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Inhibition of TTK can lead to aneuploidy and subsequent cancer cell death.[1]

The pyridine moiety can act as a hinge-binding motif, anchoring the inhibitor in the ATP-binding pocket of the kinase, while the amino ethanol tail can be modified to achieve selectivity and interact with solvent-exposed regions or allosteric pockets.

Experimental Workflow: From In Vitro Screening to Cellular Assays

A systematic approach is essential to identify and characterize novel pyridinylamino ethanol-based kinase inhibitors.

Caption: Workflow for the discovery and validation of pyridinylamino ethanol kinase inhibitors.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[2]

Materials:

-

Purified recombinant kinase (e.g., Pim-1, TTK)

-

Kinase-specific substrate

-

Adenosine triphosphate (ATP)

-

Kinase assay buffer

-

Test compound (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

Procedure:

-

Enzyme Preparation: Dilute the purified kinase to the desired concentration in kinase assay buffer.

-

Compound Plating: Add 5 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Enzyme Addition: Add 5 µL of the diluted kinase solution to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Reaction Initiation: Add 10 µL of a solution containing the kinase substrate and ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate for 60 minutes at 30°C.

-

Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions. This involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data Summary

| Compound Class | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |

| Aminopyridine | VRK1 | 150 | - | - |

| Pyridazinone | COX-2 | 180 | RAW264.7 | - |

| Isothiazolo[4,3-b]pyridine | PIKfyve | 1 | - | - |

Note: Data is compiled from various sources for illustrative purposes and represents the potential of related pyridine scaffolds.[3][4][5]

Part 2: Investigating Pyridinylamino Ethanols in Neurodegenerative Diseases

Neuroinflammation, mediated by activated microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The anti-inflammatory properties of certain ethanolamine compounds suggest that the pyridinylamino ethanol scaffold could be a valuable tool for developing novel neuroprotective agents.

Scientific Rationale: Modulating Neuroinflammatory Pathways

Chronic activation of microglia leads to the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and reactive oxygen species (ROS), contributing to neuronal damage.[6][7] Compounds that can suppress microglial activation and the subsequent inflammatory cascade hold therapeutic promise. The pyridinylamino ethanol structure offers opportunities to engage with targets involved in these pathways, such as cyclooxygenase-2 (COX-2) and various signaling proteins that regulate cytokine production.[8]

Caption: Simplified signaling pathway of microglial activation and potential points of intervention for pyridinylamino ethanol compounds.

Detailed Protocol: Cell-Based Assay for Neuroinflammation in BV2 Microglia

This protocol describes a method to assess the anti-inflammatory effects of pyridinylamino ethanol compounds on lipopolysaccharide (LPS)-stimulated microglial cells.

Materials:

-

BV2 microglial cell line

-

DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (pyridinylamino ethanol derivative)

-

Griess Reagent for nitrite determination

-

ELISA kits for TNF-α and IL-6

-

DCFH-DA stain for ROS detection

Procedure:

-

Cell Culture and Plating: Culture BV2 cells in supplemented DMEM. Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include a vehicle-treated, non-stimulated control group.

-

Nitric Oxide (NO) Measurement: After 24 hours, collect the cell culture supernatant. Determine the concentration of nitrite, a stable metabolite of NO, using the Griess Reagent according to the manufacturer's protocol.

-

Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits as per the manufacturer's instructions.

-

Intracellular ROS Measurement: In a separate plate, after treatment and stimulation, wash the cells with PBS and incubate with DCFH-DA (10 µM) for 30 minutes. Measure the fluorescence intensity to quantify intracellular ROS levels.[9]

-

Cell Viability: In parallel, perform a cell viability assay (e.g., MTT or resazurin) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Part 3: Development of Pyridinylamino Ethanol-Based PET Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. The development of novel PET radiotracers is crucial for advancing our understanding of diseases and for drug development. The pyridinylamino ethanol scaffold is well-suited for the design of PET probes, particularly for neurological targets.

Scientific Rationale: Imaging Neurological Targets

The ability to label pyridinylamino ethanol compounds with positron-emitting radionuclides, such as Fluorine-18 (¹⁸F), opens up possibilities for developing PET tracers for targets implicated in neurodegenerative diseases, such as the sigma-1 receptor or protein aggregates. The pyridine ring can be readily functionalized for radiolabeling, and the overall physicochemical properties of the molecule can be tuned to ensure blood-brain barrier penetration.

Experimental Workflow: From Radiosynthesis to In Vivo Imaging

The development of a novel PET tracer involves a multi-step process.

Caption: General workflow for the development of a pyridinylamino ethanol-based PET imaging agent.

Detailed Protocol: Synthesis of an ¹⁸F-Labeled Pyridinylamino Ethanol Derivative

This is a generalized protocol for the nucleophilic fluorination of a pyridine ring, a common strategy for introducing ¹⁸F.

Materials:

-

Precursor compound (e.g., a nitro- or trimethylammonium-substituted pyridinylamino ethanol derivative)

-

[¹⁸F]Fluoride (produced from a cyclotron)

-

Kryptofix 2.2.2 (K222)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile

-

HPLC system for purification and analysis

Procedure:

-

[¹⁸F]Fluoride Activation: Trap the cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel containing K222 and K₂CO₃ in acetonitrile/water.

-

Azeotropic Drying: Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.

-

Radiolabeling Reaction: Add the precursor compound dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K222/K₂CO₃ complex. Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a set time (e.g., 10-20 minutes).

-

Purification: After the reaction, purify the crude mixture using semi-preparative HPLC to isolate the ¹⁸F-labeled product.

-

Formulation: The collected HPLC fraction is typically reformulated into a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for in vivo studies.

-

Quality Control: Analyze the final product for radiochemical purity, molar activity, and identity using analytical HPLC and other appropriate methods.

Conclusion and Future Directions

The pyridinylamino ethanol scaffold represents a fertile ground for the discovery and development of novel therapeutic and diagnostic agents. The inherent versatility of this structure, combined with the potential for diverse chemical modifications, allows for the fine-tuning of biological activity against a range of targets. The research applications outlined in this guide—as kinase inhibitors for oncology, modulators of neuroinflammation, and platforms for PET imaging agents—highlight the broad potential of this compound class. Future research should focus on exploring the structure-activity relationships of the amino ethanol side chain to optimize potency and selectivity, as well as on developing multi-target ligands that can address complex diseases with a single molecule. The continued investigation of pyridinylamino ethanol compounds promises to yield new tools and therapies to address unmet medical needs.

References

- 1. protocols.io [protocols.io]

- 2. benchchem.com [benchchem.com]

- 3. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]